ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate is a synthetic organic compound that belongs to the class of thienothiopyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a carboxylate group and a chloroacetamido substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]thiopyran Ring: This step involves the cyclization of a suitable precursor, such as a thiophene derivative, under acidic or basic conditions to form the thieno[2,3-b]thiopyran ring system.
Introduction of the Carboxylate Group: The carboxylate group is introduced through esterification reactions, typically using ethyl alcohol and a suitable acid catalyst.
Chloroacetamido Substitution: The chloroacetamido group is introduced via nucleophilic substitution reactions, where a chloroacetyl chloride reacts with an amine precursor in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, primary amines, thiols, in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienothiopyran derivatives.
Substitution: Amino or thiol-substituted thienothiopyran derivatives.
Scientific Research Applications
Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-b]thiopyran ring system may also interact with biological membranes or receptors, affecting cellular processes.
Comparison with Similar Compounds
Ethyl 2-(2-chloroacetamido)-4H,5H,6H-thieno[2,3-b]thiopyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: This compound has a phenyl group instead of the thieno[2,3-b]thiopyran ring, which may result in different biological activities and chemical properties.
Ethyl 2-amino-5-propylthiophene-3-carboxylate:
Ethyl 2-isothiocyanato-5-phenyl-3-thiophenecarboxylate:
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S2/c1-2-17-11(16)9-7-4-3-5-18-12(7)19-10(9)14-8(15)6-13/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGGXYLSKHSQHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCS2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.